2-(Methylthio)benzo[d]oxazol-4-amine
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Overview
Description
2-(Methylthio)benzo[d]oxazol-4-amine is a heterocyclic compound with the molecular formula C8H8N2OS and a molecular weight of 180.23 g/mol This compound is characterized by the presence of a benzoxazole ring substituted with a methylthio group at the 2-position and an amino group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)benzo[d]oxazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with methyl isocyanate, followed by cyclization to form the benzoxazole ring . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of microwave irradiation has been explored to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)benzo[d]oxazol-4-amine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(Methylthio)benzo[d]oxazol-4-amine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of enzymes such as monoamine oxidase, which plays a role in the metabolism of neurotransmitters. The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity and modulating the levels of neurotransmitters in the brain .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoxazole: Lacks the methylthio group, which may affect its bioactivity and chemical reactivity.
2-Methylbenzothiazole: Contains a sulfur atom in the ring structure, which can influence its chemical properties and biological activity.
2-Methylthio-1,3-benzoxazole: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
2-(Methylthio)benzo[d]oxazol-4-amine is unique due to the presence of both the methylthio and amino groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H8N2OS |
---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
2-methylsulfanyl-1,3-benzoxazol-4-amine |
InChI |
InChI=1S/C8H8N2OS/c1-12-8-10-7-5(9)3-2-4-6(7)11-8/h2-4H,9H2,1H3 |
InChI Key |
BLHCADIIXUSGFV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C=CC=C2O1)N |
Origin of Product |
United States |
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